molecular formula C9H14O B13448258 1-Oxadispiro[2.2.2^{6}.2^{3}]decane CAS No. 2002555-38-4

1-Oxadispiro[2.2.2^{6}.2^{3}]decane

Cat. No.: B13448258
CAS No.: 2002555-38-4
M. Wt: 138.21 g/mol
InChI Key: FPBDEBMUNWEBRD-UHFFFAOYSA-N
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Description

1-Oxadispiro[2.2.2⁶.2³]decane is a spirocyclic compound characterized by two fused cyclohexane rings sharing a single oxygen atom (oxa) at the spiro junction. The unique [2.2.2⁶.2³] notation indicates the positions of the spiro centers and the bridging oxygen, resulting in a rigid, three-dimensional structure.

Properties

CAS No.

2002555-38-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

8-oxadispiro[2.2.26.23]decane

InChI

InChI=1S/C9H14O/c1-2-8(1)3-5-9(6-4-8)7-10-9/h1-7H2

InChI Key

FPBDEBMUNWEBRD-UHFFFAOYSA-N

Canonical SMILES

C1CC12CCC3(CC2)CO3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Oxadispiro[2.2.2{6}.2{3}]decane typically involves multi-step organic reactions. One common synthetic route includes the formation of the spirocyclic core through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Oxadispiro[2.2.2{6}.2{3}]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: Reduction reactions can modify the spirocyclic structure, potentially leading to new derivatives.

    Substitution: Common reagents such as halogens or nucleophiles can replace specific atoms or groups within the molecule.

    Addition: Addition reactions can occur at the spiro linkage, resulting in the formation of new compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution can produce halogenated compounds.

Scientific Research Applications

1-Oxadispiro[2.2.2{6}.2{3}]decane has garnered interest in various scientific research areas, including:

    Chemistry: Its unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its distinctive chemical properties.

    Industry: Its applications in materials science and catalysis are being investigated, given its stability and reactivity.

Mechanism of Action

The mechanism by which 1-Oxadispiro[2.2.2{6}.2{3}]decane exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to potential therapeutic or industrial applications. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full potential.

Comparison with Similar Compounds

Comparative Analysis with Similar Spiro Compounds

Spirocyclic compounds with heteroatoms (O, N) exhibit diverse properties depending on ring sizes, substituents, and heteroatom placement. Below is a detailed comparison with key analogs:

Structural and Functional Group Variations

  • 1-Oxa-8-azaspiro[4.5]decane hydrochloride

    • Structure : Features a 4.5 spiro system with oxygen at position 1 and nitrogen at position 6.
    • Functional Groups : Hydrochloride salt enhances polarity and solubility in aqueous media.
    • Applications : Intermediate in pharmaceutical synthesis (e.g., antimicrobial agents) .
  • 8-Boc-2,4-dioxo-1,3,8-triazaspiro[4.5]decane Structure: 4.5 spiro system with Boc-protected amine, two ketone groups, and three nitrogen atoms. Functional Groups: Boc (tert-butoxycarbonyl) group improves stability during synthetic steps. Properties: High melting point (242–244°C), solubility in DMSO and dichloromethane. Applications: Drug discovery targeting enzyme inhibition (e.g., F1/FO-adenosine triphosphatase) .
  • 1-Oxa-4-azaspiro[5.6]dodecane Structure: Larger 5.6 spiro system with oxygen and nitrogen at positions 1 and 3. Applications: Explored in supramolecular chemistry due to conformational flexibility .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Heteroatoms
1-Oxadispiro[2.2.2⁶.2³]decane C₉H₁₄O 138.21 Not reported Likely low polarity 1 O
1-Oxa-8-azaspiro[4.5]decane·HCl C₈H₁₅NO·HCl 177.67 Not reported Polar solvents 1 O, 1 N
8-Boc-2,4-dioxo-1,3,8-triazaspiro[4.5]decane C₁₂H₁₉N₃O₄ 269.30 242–244 DMSO, DCM, Methanol 1 O, 3 N

Reactivity and Stability

  • 1-Oxadispiro[2.2.2⁶.2³]decane : The absence of nitrogen and functional groups limits its reactivity compared to azaspiro analogs. Its stability is likely influenced by the rigid spiro framework .
  • Azaspiro Derivatives : Nitrogen incorporation increases basicity and susceptibility to acid/base reactions. For example, the Boc group in 8-Boc-2,4-dioxo-1,3,8-triazaspiro[4.5]decane can be cleaved under acidic conditions, enabling controlled functionalization .

Pharmaceutical Relevance

  • Antimicrobial Activity : Azaspiro compounds (e.g., 1-Oxa-8-azaspiro[4.5]decane derivatives) show promise in targeting bacterial membranes, leveraging their ability to disrupt lipid bilayers .
  • Enzyme Inhibition : Triazaspiro derivatives with dioxo groups exhibit selective binding to ATPase subunits, highlighting their role in cancer therapeutics .

Material Science

  • Interfacial Behavior : Spiro compounds with hydrophilic groups (e.g., hydroxyl or Boc) influence interfacial thickness in oil-brine systems, relevant to surfactant design .
  • Polymer Compatibility : Hydrophobically modified spiro structures enhance the viscosity of microemulsions, useful in coatings and drug delivery systems .

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